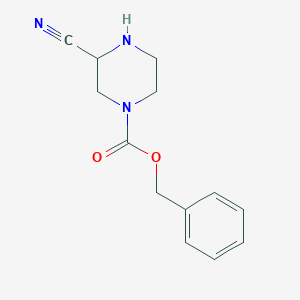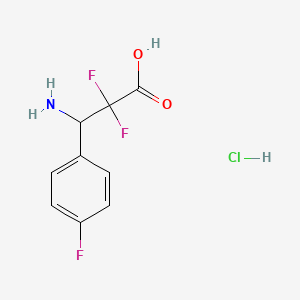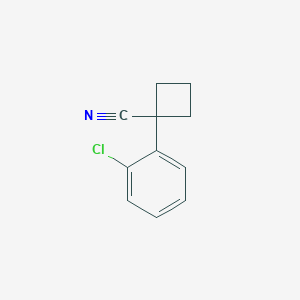
1-(2-Chlorophenyl)cyclobutanecarbonitrile
Übersicht
Beschreibung
1-(2-Chlorophenyl)cyclobutanecarbonitrile is a chemical compound with the CAS Number: 28049-59-4 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 1-(2-chlorophenyl)cyclobutanecarbonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-(2-Chlorophenyl)cyclobutanecarbonitrile is C11H10ClN . The InChI code for this compound is 1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
1-(2-Chlorophenyl)cyclobutanecarbonitrile is a solid at room temperature . It has a molecular weight of 191.66 and a molecular formula of C11H10ClN .Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Human Exposure
Chlorinated hydrocarbons, including compounds similar to 1-(2-Chlorophenyl)cyclobutanecarbonitrile, have been extensively studied for their environmental persistence and bioaccumulation. For instance, studies on persistent organic pollutants (POPs) have shown that these substances can accumulate in human tissues, leading to potential health risks. Research indicates that nearly all individuals are exposed to certain phthalates, bisphenol A, triclosan, and at least two parabens, highlighting widespread exposure to non-persistent chemicals (Frederiksen et al., 2014).
Health Implications
Chlorinated hydrocarbons have been linked to various health outcomes. For example, exposure to certain chlorinated compounds has been associated with reproductive disorders and potential etiological roles in repeated miscarriages (Gerhard et al., 1998). Additionally, exposure to DDT and its metabolites, which share structural similarities with other chlorinated hydrocarbons, has been studied for its impact on human health, including its association with preterm births and developmental effects in newborns (Longnecker et al., 2001).
Environmental and Toxicological Studies
The environmental impact of chlorinated hydrocarbons, including their presence in ecosystems and potential toxicological effects, is a significant area of research. For instance, studies have assessed the levels of persistent organic pollutants in blood plasma of residents in various regions, indicating the global spread and human exposure to these substances (Qin et al., 2011). Such research underscores the importance of monitoring and understanding the environmental fate and health implications of chlorinated hydrocarbons.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOSYTRHCBPNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696740 | |
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclobutanecarbonitrile | |
CAS RN |
28049-59-4 | |
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)
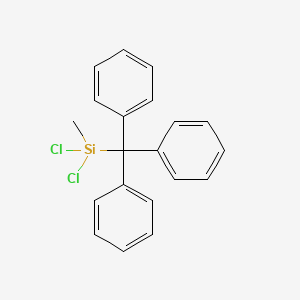
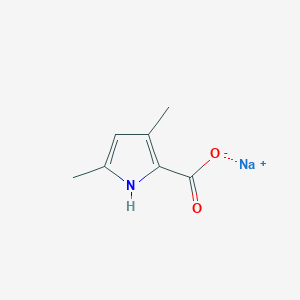
![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)
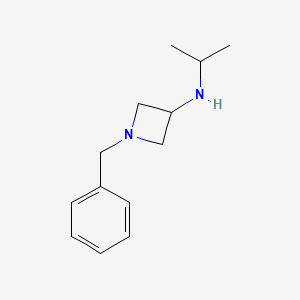
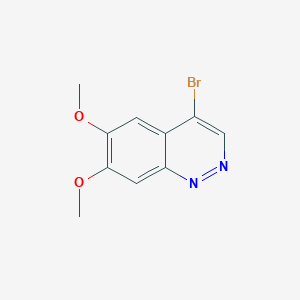


![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)
